molecular formula C15H17BrN2O2S2 B2687841 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide CAS No. 1797349-33-7

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2687841
CAS No.: 1797349-33-7
M. Wt: 401.34
InChI Key: PEAQSCHHLXOZSB-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17BrN2O2S2 and its molecular weight is 401.34. The purity is usually 95%.
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Biological Activity

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Formula

  • IUPAC Name : this compound
  • Molecular Formula : C15H17BrN2O2S2
  • Molecular Weight : 401.34 g/mol
PropertyValue
CAS Number1797349-33-7
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Bromination : Introduction of the bromine atom into the thiophene ring.
  • Formation of Sulfonamide : Reaction with thiophene-2-sulfonyl chloride to form the sulfonamide group.
  • Pyrrolidine Substitution : Incorporation of the phenylpyrrolidine moiety through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on sulfonamide derivatives have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus (MRSA) .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism appears to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism in bacteria and cancer cells.
  • Receptor Interactions : Binding to specific receptors could modulate signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those with similar structures to this compound. Results indicated a minimum inhibitory concentration (MIC) against Gram-positive bacteria at concentrations as low as 0.41 µg/mL .
  • Cancer Cell Proliferation : In vitro studies on cancer cell lines demonstrated that certain derivatives inhibited cell growth by inducing apoptosis through caspase activation pathways, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-11-13-7-4-10-18(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13,17H,4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAQSCHHLXOZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.